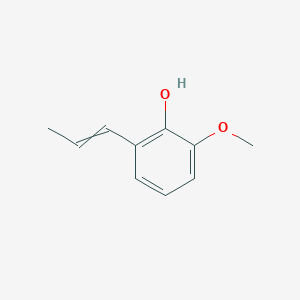
Phenol, 2-methoxy-6-(1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-6-(1-propenyl)-, also known as eugenol, is an aromatic compound that is commonly found in essential oils of various plants such as clove, cinnamon, and bay leaves. Eugenol has been extensively studied for its various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects.
Applications De Recherche Scientifique
Eugenol has been extensively studied for its various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Eugenol has also been used as a natural food preservative due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-6-(1-propenyl)- is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. Eugenol has been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of various ion channels such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
Eugenol has been found to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and analgesic effects. It has also been found to have antimicrobial properties against various bacteria and fungi. Eugenol has been shown to reduce oxidative stress and inflammation in various animal models of diseases such as diabetes and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Eugenol has several advantages for lab experiments such as its availability, low cost, and easy synthesis. It is also a natural compound, which makes it an attractive alternative to synthetic drugs. However, Phenol, 2-methoxy-6-(1-propenyl)- has some limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a strong odor, which can affect the experimental conditions.
Orientations Futures
There are several future directions for the research on Phenol, 2-methoxy-6-(1-propenyl)-. One of the main areas of research is the development of Phenol, 2-methoxy-6-(1-propenyl)--based drugs for the treatment of various diseases such as cancer and diabetes. Another area of research is the investigation of the molecular targets and mechanisms of action of Phenol, 2-methoxy-6-(1-propenyl)-. The development of new methods for the synthesis and purification of Phenol, 2-methoxy-6-(1-propenyl)- is also an area of interest. Additionally, the investigation of the potential side effects of Phenol, 2-methoxy-6-(1-propenyl)- and its toxicity profile is important for its safe use in humans.
Conclusion:
In conclusion, Phenol, 2-methoxy-6-(1-propenyl)- is a natural compound with various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects. It has potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Eugenol has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on Phenol, 2-methoxy-6-(1-propenyl)-, which can lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
Eugenol can be synthesized through various methods such as the isolation from essential oils of plants or by chemical synthesis. The isolation method involves the extraction of Phenol, 2-methoxy-6-(1-propenyl)- from the plant material using solvents such as ethanol or hexane. On the other hand, the chemical synthesis method involves the reaction of Phenol, 2-methoxy-6-(1-propenyl)- precursors such as vanillin and guaiacol with various reagents such as acetic anhydride or acetyl chloride.
Propriétés
Numéro CAS |
1076-55-7 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
2-methoxy-6-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-7,11H,1-2H3 |
Clé InChI |
GRZNDCXMPLQWIH-UHFFFAOYSA-N |
SMILES |
CC=CC1=C(C(=CC=C1)OC)O |
SMILES canonique |
CC=CC1=C(C(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229835.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
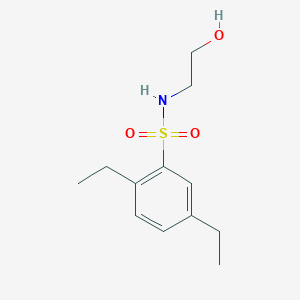
![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)
![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)
![2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)
![{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B229848.png)
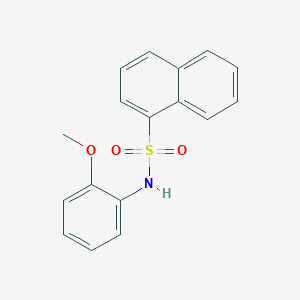
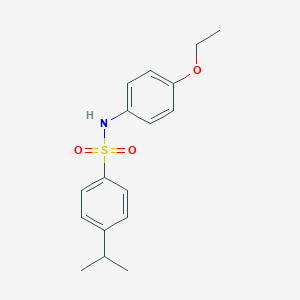
![N-[(4-methoxyphenyl)sulfonyl]tryptophan](/img/structure/B229855.png)
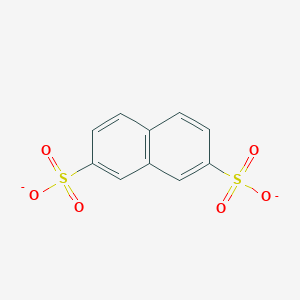
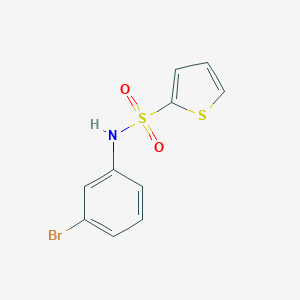
![1-[(3,4-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B229868.png)
![N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229869.png)